molecular formula C14H12Cl2N2O2 B3035218 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 303995-95-1

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B3035218
CAS No.: 303995-95-1
M. Wt: 311.2 g/mol
InChI Key: TYANKEUNJOTSOE-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H12Cl2N2O2 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamide Synthesis

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide and its derivatives are used in the synthesis of new polyamides. These compounds participate in polycondensation reactions with aromatic diamines, resulting in polymers with inherent viscosities and notable thermal properties. Such polymers exhibit solubility in polar solvents and potential for various industrial applications (Faghihi & Mozaffari, 2008).

Molecular Structure Studies

The molecular structure of N,N-dimethyl-1H-pyrrole-2-carboxamide derivatives has been analyzed through low-temperature X-ray crystallography. Such studies help in understanding the molecular interactions and the geometry of these compounds, which is crucial for their application in materials science (Linden, Wright, & König, 1995).

Antibacterial Agent Synthesis

Derivatives of pyrrole–2–carboxamide, including those similar to this compound, have been explored as potent antibacterial agents. These compounds show effectiveness against various Gram-positive and Gram-negative bacterial strains, highlighting their potential in developing new antibacterial drugs (Mane et al., 2017).

Anticancer Research

Some pyrrole-3-carboxamide derivatives have been evaluated for their anticancer activity. These compounds, including ones structurally related to this compound, have shown significant antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Rasal, Sonawane, & Jagtap, 2020).

Development of Novel Pharmaceuticals

The synthesis of 1H-1-pyrrolylcarboxamides, which include structures similar to this compound, has been pursued for their pharmacological interest. These compounds offer potential in the development of new pharmaceuticals with diverse therapeutic applications (Bijev, Prodanova, & Nankov, 2003).

Safety and Hazards

The safety data sheet for 2,4-dichlorobenzoyl peroxide, a related compound, indicates that it may cause an allergic skin reaction and may damage fertility or the unborn child . It is also classified as an organic peroxide, type D, and skin sensitizer, category 1 . It is recommended to avoid breathing dust/fume and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYANKEUNJOTSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182088
Record name 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303995-95-1
Record name 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303995-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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